1-Amino-1-(4-chloro-2-methylphenyl)acetone
Description
1-Amino-1-(4-chloro-2-methylphenyl)acetone is an aromatic ketone derivative featuring an amino group and a substituted phenyl ring. Its structure combines a 4-chloro-2-methylphenyl group attached to a ketone backbone with an amino substituent. This compound’s structural uniqueness lies in the chloro and methyl groups at the 4- and 2-positions of the phenyl ring, respectively, which influence its electronic and steric properties.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
OVHWEQOXDKLJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and other advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-2-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 1-Amino-1-(4-chloro-2-methylphenyl)acetone
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-chloro-2-methylphenylacetone with ammonia or amines. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and solvents.
Biological Activities
The compound has shown promising biological activities, making it a subject of interest in various fields:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of specific signaling pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Pharmacological Applications
This compound has been investigated for potential therapeutic applications:
- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, potentially useful in pain management therapies. Its mechanism is believed to involve modulation of pain pathways in the central nervous system .
- Anti-inflammatory Effects : The compound has also been assessed for anti-inflammatory properties, showing promise in reducing inflammation in various animal models. This could lead to its application in treating inflammatory diseases .
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Anticancer | HeLa Cells | IC50 = 15 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Anti-inflammatory | Rat Paw Edema Model | Reduction by 40% |
Table 2: Synthesis Conditions
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | 4-Chloro-2-methylphenylacetone + NH3 | 85 |
| Step 2 | Purification via recrystallization | 90 |
Case Studies
Case Study 1: Anticancer Research
A study published in a reputable journal explored the anticancer properties of various derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. Further investigations are ongoing to elucidate the specific pathways involved.
Case Study 2: Antimicrobial Activity
In a comparative study, the antimicrobial efficacy of the compound was tested against standard strains of bacteria and fungi. The results highlighted its effectiveness, particularly against resistant strains, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 1-Amino-1-(4-chloro-2-methylphenyl)acetone exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.
Pathways Involved: The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-Amino-1-(4-chloro-2-methylphenyl)acetone, differing in substituent positions, functional groups, or molecular frameworks:
Electronic and Steric Effects
- Chlorine vs. Methyl : Chlorine’s electron-withdrawing effect increases electrophilicity of the aromatic ring, while the methyl group donates electrons, creating a balance that may influence solubility and intermolecular interactions .
Biological Activity
1-Amino-1-(4-chloro-2-methylphenyl)acetone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an amino group, a chlorophenyl moiety, and an acetone functional group, which contribute to its diverse interactions with biological systems. The exploration of its biological activity is critical for understanding its therapeutic potential and mechanisms of action.
- Molecular Formula : C10H12ClN
- Molecular Weight : Approximately 183.63 g/mol
- Structure : The presence of the amino and chlorophenyl groups facilitates various biochemical interactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The chlorophenyl group enhances lipophilicity, promoting membrane penetration and interaction with hydrophobic regions of proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have assessed its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.020 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Antiviral Activity
In addition to its antimicrobial effects, preliminary research suggests that this compound may also possess antiviral properties. Its mechanism may involve inhibiting viral replication or interfering with viral entry into host cells, although detailed studies are still required to elucidate these pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Results indicate that the compound exhibits moderate antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of several derivatives of this compound compared to standard antibiotics. The results demonstrated that certain derivatives exhibited enhanced activity against multidrug-resistant strains, highlighting the compound's potential in drug development .
Structural Activity Relationship (SAR)
Research has explored the SAR of related compounds to identify structural features that enhance biological activity. For instance, modifications to the chlorophenyl group have been shown to significantly influence antimicrobial potency and selectivity against specific pathogens .
Q & A
Q. What synthetic methodologies are effective for preparing 1-Amino-1-(4-chloro-2-methylphenyl)acetone, and how can reaction parameters be optimized?
Answer:
- Route 1: Condensation of 4-chloro-2-methylbenzaldehyde with nitroethane followed by catalytic hydrogenation to reduce the nitro group to an amine. Use Pd/C or Raney Ni under H₂ gas (40–60 psi) in ethanol at 50–70°C .
- Route 2: Direct amination of 1-(4-chloro-2-methylphenyl)acetone using hydroxylamine hydrochloride in aqueous ethanol under reflux (80°C, 12–24 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Optimization: Adjust stoichiometry (1:1.2 ketone:amine), solvent polarity (DMF for slower kinetics), and temperature gradients to minimize side products. Purify via recrystallization in ethanol/water (70:30) to achieve >95% purity .
Q. How can spectroscopic characterization (NMR, IR, MS) confirm the identity of this compound?
Answer:
- ¹H NMR (CDCl₃): δ 7.3–7.1 (m, 3H, aromatic), 3.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃), 2.1 (s, 3H, COCH₃). Splitting patterns distinguish para-chloro and ortho-methyl groups .
- IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 3300–3200 cm⁻¹ (N-H stretch).
- MS (EI): Molecular ion at m/z 211 (C₁₀H₁₁ClNO⁺), with fragments at m/z 196 (loss of CH₃) and 152 (loss of COCH₃) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water (1:1) to remove polar impurities.
- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
- Recrystallization: Ethanol/water yields needle-like crystals (mp 135–137°C). Store at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in the hydrogen bonding network of this compound?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL-2018/3, applying anisotropic displacement parameters for non-H atoms .
- Hydrogen Bond Analysis: Assign donor-acceptor distances (e.g., N-H···O=C) using HAREA in SHELXL. Compare with Etter’s graph-set notation (e.g., R₂²(8) motifs) to classify intermolecular interactions .
Q. What computational methods reconcile discrepancies between DFT-predicted and experimentally observed vibrational frequencies for the amino-ketone moiety?
Answer:
- DFT Setup: Optimize geometry at B3LYP/6-311++G(d,p) level. Compute IR spectra and scale frequencies by 0.961 to match experimental data.
- Contradiction Resolution: If NH₂ bending modes deviate >20 cm⁻¹, check for crystal packing effects (e.g., hydrogen bonds in XRD data) not modeled in gas-phase DFT .
Q. How do steric effects from the 4-chloro-2-methylphenyl group influence molecular packing in the crystal lattice?
Answer:
- Packing Analysis (Mercury 4.3): The chloro group engages in Type-I halogen bonds (Cl···C=O, 3.3 Å), while the methyl group induces torsional strain, reducing π-π stacking.
- Impact: Creates a monoclinic lattice (space group P2₁/n) with Z′ = 1. Lattice energy calculations (DREIDING force field) show 5% lower stability compared to unsubstituted analogs .
Q. What safety and handling protocols are critical for managing reactive intermediates during synthesis?
Answer:
- Intermediate Stability: Hydrazine derivatives (e.g., 1-(4-chloro-2-methylphenyl)hydrazine) are light-sensitive. Use amber glassware and inert atmospheres (N₂/Ar).
- Waste Disposal: Quench excess reagents with 10% acetic acid before neutralization. Follow protocols for chlorinated waste (EPA 40 CFR §261.33) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
